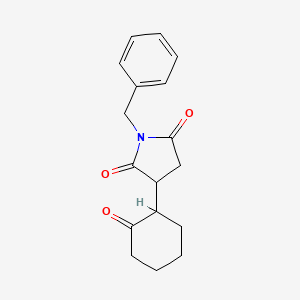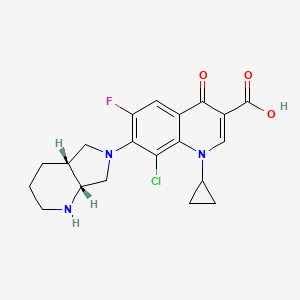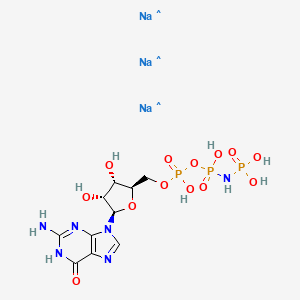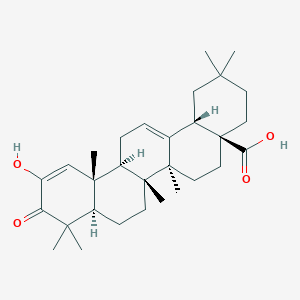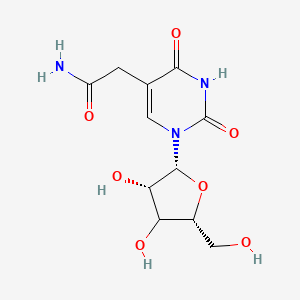
5-(2-Amino-2-oxoethyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Amino-2-oxoethyl)uridine is a purine nucleoside analogue. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Amino-2-oxoethyl)uridine typically involves the modification of uridine. One common method includes the oxidation of uridine to form a 5′-aldehyde, followed by transamination to produce 5′-amino-uridine, and subsequent dehydration of the 4′-hydroxyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and potential therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Amino-2-oxoethyl)uridine undergoes various chemical reactions, including:
Oxidation: Conversion of uridine to 5′-aldehyde.
Transamination: Formation of 5′-amino-uridine.
Dehydration: Removal of the 4′-hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation step.
Aminating Agents: Employed during the transamination process.
Dehydrating Agents: Utilized to remove the hydroxyl group.
Major Products: The primary product of these reactions is this compound, which retains the purine nucleoside structure with modifications that enhance its biological activity .
Applications De Recherche Scientifique
5-(2-Amino-2-oxoethyl)uridine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study nucleoside analogues and their reactivity.
Biology: Investigated for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting lymphoid malignancies
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmaceutical research
Mécanisme D'action
The mechanism of action of 5-(2-Amino-2-oxoethyl)uridine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways, disrupting the replication process in cancer cells and leading to cell death . The exact molecular targets include enzymes involved in DNA synthesis and repair, making it a potent antitumor agent.
Comparaison Avec Des Composés Similaires
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
- Globalagliatin
- Palmitelaidic Acid
- AMG-3969
- RO-28-1675
- AR453588 hydrochloride
- PSN-GK1
- Cadisegliatin
- IHVR-11029
- PF-04991532
- GKA-71
- AZD1092
- Glucokinase activator 6
- Dorzagliatin (Standard)
- GKA50 quarterhydrate
- Glucokinase activator 3
- Nerigliatin
- PF-04279405
- Dorzagliatin
- AM-2394
- BMS-820132
Uniqueness: 5-(2-Amino-2-oxoethyl)uridine stands out due to its specific modifications that enhance its antitumor activity. Unlike other nucleoside analogues, it has a unique combination of structural features that allow it to effectively inhibit DNA synthesis and induce apoptosis in cancer cells .
Propriétés
Formule moléculaire |
C11H15N3O7 |
|---|---|
Poids moléculaire |
301.25 g/mol |
Nom IUPAC |
2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)/t5-,7?,8+,10-/m1/s1 |
Clé InChI |
ZYEWPVTXYBLWRT-JPUAMRISSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CC(=O)N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410259.png)
![2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine](/img/structure/B12410261.png)
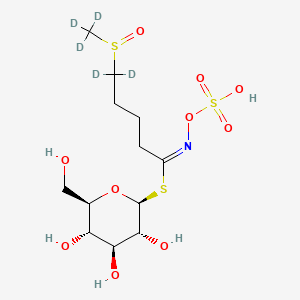
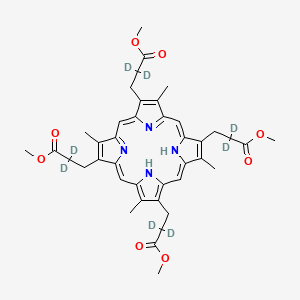
![8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide](/img/structure/B12410269.png)
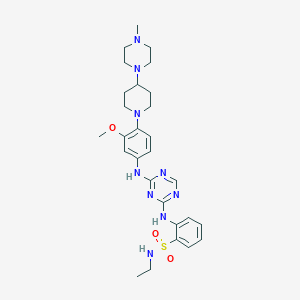
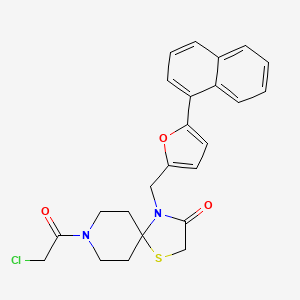
![(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12410285.png)

